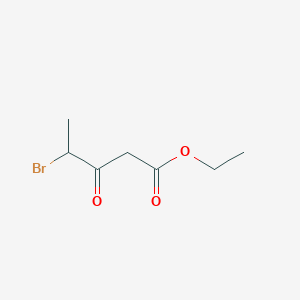
5-fluorobenzofuran-3(2H)-one
Vue d'ensemble
Description
5-Fluorobenzofuran-3(2H)-one is a heterocyclic organic compound with the molecular formula C8H5FO2 . It has a molecular weight of 152.12 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5-fluorobenzofuran-3(2H)-one is 1S/C8H5FO2/c9-5-1-2-8-6 (3-5)7 (10)4-11-8/h1-4,10H . The key for this compound is AVEDWWOETFRMOC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Fluorobenzofuran-3(2H)-one is a solid at room temperature . It has a molecular weight of 152.12 .Applications De Recherche Scientifique
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
5-fluorobenzofuran-3(2H)-one serves as a key intermediate in the synthesis of various therapeutic agents. Its fluorinated benzofuran moiety is a structural component found in several bioactive molecules, which are explored for their potential use in treating diseases such as cancer, neurological disorders, and cardiovascular conditions .
Materials Science: Organic Electronic Materials
In materials science, this compound is investigated for its electronic properties, which could be beneficial in the development of organic electronic materials. The benzofuran core can contribute to the thermal stability and charge transport capabilities of organic semiconductors .
Environmental Science: Environmental Pollutant Degradation
Research in environmental science has explored the use of 5-fluorobenzofuran-3(2H)-one derivatives as catalysts or reactants in the degradation of environmental pollutants. Its reactivity towards various organic compounds makes it a candidate for facilitating breakdown processes .
Analytical Chemistry: Chromatographic Analysis
This compound can be used as a standard or reference in chromatographic analysis to determine the presence of similar organic compounds in mixtures. Its distinct chemical structure allows for clear identification and quantification in complex samples .
Pharmacology: Drug Discovery and Development
In pharmacology, 5-fluorobenzofuran-3(2H)-one is utilized in drug discovery programs as a scaffold for the development of new drugs. Its unique structure can interact with a wide range of biological targets, which is crucial for the design of novel pharmacophores .
Biochemistry: Enzyme Inhibition Studies
The compound’s role in biochemistry includes enzyme inhibition studies where it is used to investigate the inhibition mechanisms of certain enzymes. This is particularly important in understanding disease pathways and developing enzyme-targeted therapies .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302+H312+H332-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501 .
Orientations Futures
Benzofuran compounds, including 5-fluorobenzofuran-3(2H)-one, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Future research may focus on the development of novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .
Propriétés
IUPAC Name |
5-fluoro-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFLDWWKVCKMDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515171 | |
| Record name | 5-Fluoro-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluorobenzofuran-3(2H)-one | |
CAS RN |
60770-49-2 | |
| Record name | 5-Fluoro-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using a small molecule like 5-fluorobenzofuran-3(2H)-one as a fluorescent probe scaffold compared to larger molecules?
A1: The paper highlights that traditional fluorescent probes often rely on large, complex molecules. Using a smaller scaffold like 5-fluorobenzofuran-3(2H)-one offers several advantages:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1316443.png)
![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)


![2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone](/img/structure/B1316453.png)

![7-Chloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1316458.png)
![1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]](/img/structure/B1316460.png)




